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Introduction

G0-C14 is a cationic, ionizable amino lipid designed for the formulation of nanoparticles for

nucleic acid delivery.[1][2] It is based on a generation 0 (G0) poly(amido amine) (PAMAM)

dendrimer, which provides a scaffold of tertiary amines, conjugated with 14-carbon (C14) lipid

tails.[3][4] This structure is optimized for condensing and protecting negatively charged mRNA

molecules and facilitating their delivery into target cells. The tertiary amines provide positive

charges at acidic pH to interact with mRNA, while the lipid tails are crucial for forming the

nanoparticle's hydrophobic core and interacting with other lipid components.[3]

The G0-C14 system typically forms a polymer-lipid hybrid nanoparticle. The core consists of

the G0-C14/mRNA complex, often stabilized by a hydrophobic polymer like poly(lactic-co-

glycolic acid) (PLGA) or poly(disulfide amide) (PDSA).[3][5] This core is then encapsulated

within a lipid shell, commonly including a polyethylene glycol (PEG) lipid (lipid-PEG), which

enhances stability and circulation time in vivo.[3] This platform is versatile and has been

adapted for delivering therapeutic mRNAs, such as those encoding for tumor suppressor

proteins like p53 and PTEN, in cancer research.[5][6][7]

Application Notes
Principle of G0-C14 Synthesis
The synthesis of G0-C14 is a straightforward and efficient process involving the ring-opening of

an epoxide by the primary amines of a G0 PAMAM dendrimer.[3] Specifically, 1,2-
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epoxytetradecane (the source of the C14 tails) is reacted with the dendrimer.[4] This solvent-

free reaction requires no complex protection or deprotection steps, making it highly efficient.[3]

The number of lipid tails conjugated to the dendrimer can be controlled; for example, reacting

seven equivalents of the epoxide with one equivalent of the G0 dendrimer yields a G0-C14
molecule with approximately seven lipid tails.[3]

Mechanism of Nanoparticle Formation and mRNA
Encapsulation
G0-C14 nanoparticles are typically formed via a nano-precipitation method.[3] The process

relies on the self-assembly of components driven by electrostatic and hydrophobic interactions.

Complexation: The positively charged tertiary amines of G0-C14 interact electrostatically with

the negatively charged phosphate backbone of the mRNA, condensing it into a compact

core.[3][6]

Hydrophobic Core Formation: A hydrophobic polymer, such as PLGA, is added. The

hydrophobic lipid tails of G0-C14 interact with the polymer, forming a stable, hydrophobic

core that protects the G0-C14/mRNA complex.[3]

Self-Assembly and PEGylation: This organic phase mixture (e.g., in DMF) is rapidly injected

into an aqueous solution containing lipid-PEG.[6] The hydrophobic effect drives the self-

assembly of the core components, while the lipid-PEG molecules arrange on the surface,

forming a protective hydrophilic shell. This process results in the formation of stable,

monodisperse nanoparticles around 100 nm in size.[6]

Mechanism of Cellular Uptake and Endosomal Escape
The efficient delivery of mRNA to the cytoplasm is the critical function of the G0-C14
nanoparticle. This is achieved through a multi-step process involving cellular uptake and

subsequent escape from the endosome.

Cellular Uptake: Nanoparticles are internalized by cells primarily through energy-dependent

endocytosis pathways, such as clathrin-mediated endocytosis and macropinocytosis.[8][9]

For targeted delivery, some formulations are designed to be responsive to the tumor

microenvironment (TME). For instance, an acid-labile PEG linker can be cleaved in the
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acidic TME, detaching the PEG shield and exposing the nanoparticle core, which enhances

cellular uptake.

Endosomal Escape: This is the rate-limiting step for mRNA delivery. After endocytosis, the

nanoparticle is trapped within an endosome. As the endosome matures, its internal pH drops

(becomes more acidic). The tertiary amines on the G0-C14 dendrimer become protonated in

this acidic environment.[3][10] This leads to two proposed mechanisms for escape:

Membrane Fusion/Destabilization: The protonated, positively charged G0-C14 interacts

with the negatively charged lipids of the endosomal membrane, destabilizing the

membrane and leading to the release of the mRNA into the cytoplasm.[11][12]

Proton Sponge Effect: The protonated amines buffer the endosomal pH, leading to an

influx of protons and counter-ions (like chloride). This increases the osmotic pressure

within the endosome, causing it to swell and eventually rupture, releasing its contents.[7]

[13]

Once in the cytoplasm, the mRNA is released from the G0-C14 complex and can be translated

by the cell's ribosomal machinery to produce the encoded protein.

Data Presentation
Table 1: Physicochemical Properties of G0-C14/mRNA
Nanoparticles

Parameter Value Reference

mRNA Encapsulation

Efficiency
~80% - >95% [2]

Average Particle Size

(Diameter)
~100 nm [6]

Formulation
Polymer-Lipid Hybrid

Nanoparticle
[3][6]

Table 2: Biological Efficacy of G0-C14 Mediated mRNA
Delivery
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Experiment Result Cell Type / Model Reference

EGFP mRNA

Transfection

>80% EGFP

expression

Trastuzumab-resistant

breast cancer cells
[10]

PTEN mRNA Delivery
5-fold restoration of

PTEN protein

Trastuzumab-resistant

breast cancer cells
[10]

Cellular Uptake

Enhancement

4-fold increase with

pH-responsive PEG

detachment

In vitro cancer cell

model
[10]

Experimental Protocols
Protocol 1: Synthesis of G0-C14 Cationic Lipid
This protocol is adapted from the methodology described in the literature.[3]

Reaction Setup: In a clean glass vial, combine poly(amido amine) (PAMAM) dendrimer G0 (1

equivalent) and 1,2-epoxytetradecane (7 equivalents).

Reaction: Heat the mixture at 90 °C for 48 hours with constant stirring. The reaction is

performed neat, without any solvent.

Purification (Silica Gel Chromatography):

Prepare a silica gel column.

Dissolve the crude product in a minimal amount of dichloromethane (CH₂Cl₂).

Load the dissolved product onto the column.

Elute the product using a gradient elution, starting with 100% CH₂Cl₂ and gradually

increasing the polarity with a mixture of CH₂Cl₂/Methanol(MeOH)/Ammonium

Hydroxide(NH₄OH) (e.g., up to a 75:22:3 ratio).

Characterization: Collect the fractions containing the purified G0-C14. Combine the fractions

and remove the solvent under reduced pressure. Confirm the chemical structure and purity

using ¹H NMR.
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Protocol 2: Formulation of G0-C14/mRNA Nanoparticles
via Nanoprecipitation
This protocol describes the formulation of a polymer-lipid hybrid nanoparticle for mRNA

delivery.[3][6]

Preparation of Solutions:

Organic Phase: In an appropriate organic solvent like Dimethylformamide (DMF), dissolve

the G0-C14 lipid and a hydrophobic polymer (e.g., Meo-PEG-Dlinkₘ-PLGA or PLGA) to

form a homogenous solution.

Aqueous mRNA Phase: Dissolve the desired mRNA in an RNase-free aqueous buffer

(e.g., citrate buffer, pH 4.0).

Aqueous Shell Phase: Dissolve a lipid-PEG conjugate (e.g., DSPE-PEG) in RNase-free

water.

mRNA Condensation:

Add the G0-C14 solution to the mRNA solution at a specified weight ratio (e.g., 15:1 G0-
C14 to mRNA).[3]

Mix gently and allow to incubate for a short period (e.g., 15-30 minutes) at room

temperature to allow for complex formation.

Nanoparticle Self-Assembly:

Rapidly inject the organic solution containing the G0-C14/mRNA complex and polymer into

the aqueous shell phase solution under vigorous stirring.

The ratio of the organic to aqueous phase should be carefully controlled (e.g., 1:5 or 1:10

v/v).

Continue stirring for 2-4 hours at room temperature to allow for nanoparticle stabilization

and solvent evaporation.
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Purification:

Transfer the nanoparticle suspension to an ultrafiltration device (e.g., Amicon Ultra

centrifugal filters with an appropriate molecular weight cutoff, like 100 kDa).

Wash the nanoparticles several times with RNase-free water or PBS (pH 7.4) by

centrifugation to remove the organic solvent and any unencapsulated components.

Resuspend the purified nanoparticles in the desired buffer for storage or immediate use.

Protocol 3: In Vitro Transfection with G0-C14/mRNA
Nanoparticles
This protocol provides a general guideline for transfecting mammalian cells in culture.[14][15]

Cell Seeding: The day before transfection, seed the target cells in a multi-well plate (e.g., 24-

well or 96-well) at a density that will result in 70-90% confluency at the time of transfection.

Preparation of Transfection Complexes:

Dilute the G0-C14/mRNA nanoparticle suspension to the desired final concentration of

mRNA (e.g., 100-500 ng per well) in serum-free cell culture medium (e.g., Opti-MEM).

Transfection:

Remove the growth medium from the cells.

Gently add the diluted nanoparticle suspension to each well.

Incubate the cells with the nanoparticles for 4-6 hours at 37 °C in a CO₂ incubator.

Post-Transfection:

After the incubation period, add complete growth medium (containing serum) to each well.

Alternatively, the transfection medium can be carefully removed and replaced with fresh,

complete growth medium.

Assay for Protein Expression:
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Incubate the cells for 24-72 hours post-transfection to allow for mRNA translation and

protein expression.

Assess protein expression using an appropriate method, such as Western blotting, flow

cytometry (for fluorescent reporter proteins like GFP), or an enzyme activity assay.
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Caption: Experimental workflow for G0-C14 mRNA nanoparticle delivery.

Extracellular Space

Target Cell

Cytoplasm

G0-C14/mRNA
Nanoparticle

1. Endocytosis
(Clathrin-mediated / Macropinocytosis)

Cellular
Uptake

2. Endosome Formation
(NP Entrapment)

3. Endosome Acidification
(pH drop)

4. Endosomal Escape
(Proton Sponge / Membrane Fusion)

pH triggers

5. mRNA Release

6. Translation
(Ribosome)

Therapeutic Protein

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10857302?utm_src=pdf-body
https://www.benchchem.com/product/b10857302?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Cellular uptake and endosomal escape mechanism of G0-C14 nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for G0-C14 Mediated
mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857302#step-by-step-guide-for-g0-c14-mrna-
delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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